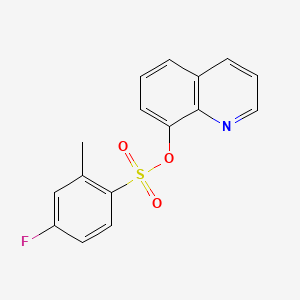

4-(tert-Butyldimethylsiloxy)aniline

Vue d'ensemble

Description

4-(tert-Butyldimethylsiloxy)aniline, commonly referred to as TBDA, is an organic compound belonging to the class of anilines. It is a colorless liquid with a characteristic odor, and is used in a variety of applications, including as a reagent for the synthesis of organic compounds, as a catalyst for chemical reactions, and as a building block for the preparation of polymers. TBDA is also used as a reactant in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.

Applications De Recherche Scientifique

Applications in Environmental Science and Pollution Control

1. Environmental Occurrence and Toxicity of Synthetic Phenolic Antioxidants Synthetic phenolic antioxidants (SPAs), including compounds like 4-(tert-Butyldimethylsiloxy)aniline, are extensively utilized in various industrial and commercial products to inhibit oxidative reactions and extend product lifespan. These compounds, including derivatives of this compound, have been detected in different environmental matrices such as indoor dust, outdoor air particulates, sea sediment, and river water. Studies have also found SPAs in human tissues like fat, serum, urine, breast milk, and fingernails. Toxicity studies suggest that some SPAs can cause liver toxicity, endocrine disruption, or carcinogenic effects. There's a recommendation for future research to develop SPAs with lower toxicity and migration ability, reducing potential environmental pollution (Liu & Mabury, 2020).

2. Aniline and Aniline Derivatives in Wastewater Aniline and its derivatives, which include compounds like this compound, are prevalent in the effluents of the dye and pharmaceutical industries. They pose significant concerns due to their potential harmful effects on public health and aquatic species. Studies have presented numerous efficient treatment methods using biological, physical, and Advanced Oxidation Processes (AOPs). Among these, AOPs are deemed the most cost-effective and efficient technologies for eliminating these compounds from wastewater. This highlights the importance of this compound derivatives in environmental pollution and the necessity of their proper treatment and disposal (Chaturvedi & Katoch, 2020).

Applications in Industrial and Material Sciences

1. Conducting Polymers and Nanocomposites The synthesis and application of conducting terpolymers, which may include derivatives of this compound, have gained significant attention due to their improved optical, electrochemical, and conductive properties. These terpolymers have been applied in various fields such as electrochemical bio-sensing, corrosion inhibitors, and polymeric solar cells. The pursuit of these materials as nonenzymatic electrochemical and biosensors should be intensified and given increased attention (Adeosun et al., 2021).

2. Polydimethylsiloxane and Copolymers Polydimethylsiloxane, related to this compound, is a widely used silicon-based organic polymer. It finds applications in medical devices, as an elastomer, antifoaming agent, heat-resistant lubricants, and in cosmetics. This review describes the synthesis, characterization, and formation of vital biodegradable films/membranes, showcasing the potential of this compound derivatives in modern research and industrial applications (Zaman et al., 2019).

Applications in Medical and Pharmaceutical Research

1. Antioxidant Activity Determination Methods The study of antioxidants, which can include derivatives of this compound, is crucial in fields ranging from food engineering to medicine. The paper presents a critical review of the most important tests used to determine antioxidant activity, their mechanisms, applicability, advantages, and disadvantages. These methods are fundamental in antioxidant analysis or determining the antioxidant capacity of complex samples, highlighting the role of this compound derivatives in medical and pharmaceutical research (Munteanu & Apetrei, 2021).

2. Chemical Fixation of CO2 with Aniline Derivatives The cyclization of aniline derivatives with CO2 to form functionalized azoles is an attractive and straightforward protocol. This process, involving compounds like this compound, may provide access to value-added chemicals from an economical, non-toxic, abundant, renewable, and environmentally friendly resource. This methodology holds promise for the synthesis of biologically active azole derivatives, signifying the potential of this compound in the field of sustainable and green chemistry (Vessally et al., 2017).

Propriétés

IUPAC Name |

4-[tert-butyl(dimethyl)silyl]oxyaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NOSi/c1-12(2,3)15(4,5)14-11-8-6-10(13)7-9-11/h6-9H,13H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSVKDCVIWOKXSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1=CC=C(C=C1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NOSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

111359-74-1 | |

| Record name | 4-[(tert-butyldimethylsilyl)oxy]aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-chlorophenyl)methyl]-1,7-dimethyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![3-[(2,2-Dimethyloxan-4-yl)carbamoyl]-5-fluorosulfonyloxypyridine](/img/structure/B2478954.png)

![2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2478958.png)

![N,N-dibenzyl-4-{2-[(benzylamino)carbothioyl]hydrazino}-4-oxobutanamide](/img/structure/B2478959.png)

![N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2478967.png)

![N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)pivalamide](/img/structure/B2478968.png)